molecular formula C10H10FNO B3057953 7-Fluoro-3,3-dimethyloxindole CAS No. 866208-24-4

7-Fluoro-3,3-dimethyloxindole

Cat. No. B3057953
CAS RN: 866208-24-4
M. Wt: 179.19 g/mol
InChI Key: SPKDBPUOKLXGPF-UHFFFAOYSA-N
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Description

7-Fluoro-3,3-dimethyloxindole is a chemical compound with the molecular formula C10H10FNO. It is used for research and development purposes .

Scientific Research Applications

Biotechnological Production and Signaling Roles

Indole, the parent compound of 7-Fluoro-3,3-dimethyloxindole, serves as a signaling molecule produced by both bacteria and plants. Its roles extend beyond signaling:

Biological Activities and Pharmacological Potential

Indole derivatives are known for their diverse biological activities:

Safety and Hazards

The safety data sheet for 7-Fluorooxindole, a related compound, indicates that it is harmful if swallowed . It is recommended for research and development use only, and not for medicinal, household, or other uses .

Mechanism of Action

Target of Action

7-Fluoro-3,3-dimethyloxindole is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Fluoro-3,3-dimethyloxindole may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 7-Fluoro-3,3-dimethyloxindole could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 7-Fluoro-3,3-dimethyloxindole could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

7-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKDBPUOKLXGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475048
Record name 7-fluoro-3,3-dimethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866208-24-4
Record name 7-fluoro-3,3-dimethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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